molecular formula C11H10O4 B1633672 (2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid

(2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid

Cat. No.: B1633672
M. Wt: 206.19 g/mol
InChI Key: BDSZGRPPZOUZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid is an organic compound that features a hydroxy group, a methyl-substituted phenyl group, and a keto group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes as described above. The reaction conditions are optimized to maximize yield and purity, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of 4-oxo-4-(4-methylphenyl)-2-oxobut-3-enoic acid.

    Reduction: Formation of 4-hydroxy-4-(4-methylphenyl)-2-hydroxybut-3-enoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-4-(4-chlorophenyl)-2-oxobut-3-enoic acid
  • 4-Hydroxy-4-(4-nitrophenyl)-2-oxobut-3-enoic acid
  • 4-Hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoic acid

Uniqueness

(2Z)-2-hydroxy-4-(4-methylphenyl)-4-oxobut-2-enoic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C11H10O4/c1-7-2-4-8(5-3-7)9(12)6-10(13)11(14)15/h2-6,12H,1H3,(H,14,15)

InChI Key

BDSZGRPPZOUZRA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)C(=O)O)O

Origin of Product

United States

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